Home > Products > Screening Compounds P21077 > 3-allyl-6-bromo-4(3H)-quinazolinone
3-allyl-6-bromo-4(3H)-quinazolinone -

3-allyl-6-bromo-4(3H)-quinazolinone

Catalog Number: EVT-5719614
CAS Number:
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Allyl-6-bromo-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features an allyl group and a bromine atom at the 6-position, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Source and Classification

Quinazolinones are classified as bicyclic compounds that incorporate a benzene ring fused to a pyrimidine ring. They are often utilized in pharmaceutical chemistry due to their ability to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 3-allyl-6-bromo-4(3H)-quinazolinone can be achieved through various methods involving alkylation and bromination reactions of quinazolinone derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-allyl-6-bromo-4(3H)-quinazolinone typically involves several steps:

  1. Starting Material: The process often begins with 4(3H)-quinazolinone as the base compound.
  2. Allylation: The introduction of the allyl group can be accomplished via nucleophilic substitution reactions using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.
  3. Bromination: The bromine atom is introduced at the 6-position through electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.

For instance, one method described involves treating quinazolinone derivatives with alkyl bromides under phase transfer catalysis conditions, which significantly enhances reaction rates and yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-allyl-6-bromo-4(3H)-quinazolinone can be represented as follows:

  • Molecular Formula: C11_{11}H10_{10}BrN2_{2}O
  • Molecular Weight: Approximately 264.12 g/mol

The structure features:

  • A quinazolinone core with a carbonyl group at the 4-position.
  • An allyl substituent at the 3-position.
  • A bromine atom at the 6-position.

The compound's structure can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and connectivity .

Chemical Reactions Analysis

Reactions and Technical Details

3-Allyl-6-bromo-4(3H)-quinazolinone participates in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  2. Condensation Reactions: The carbonyl group can undergo condensation with amines or alcohols, yielding more complex structures.
  3. Cyclization Reactions: Under certain conditions, the compound may participate in cyclization reactions to form fused ring systems.

These reactions are typically facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-allyl-6-bromo-4(3H)-quinazolinone often involves interaction with biological targets such as enzymes or receptors. For example:

  • Antifungal Activity: Quinazolinones have been shown to inhibit fungal growth by disrupting cellular processes, potentially through interference with enzyme functions critical for cell wall synthesis .
  • Anticonvulsant Properties: Some derivatives exhibit anticonvulsant activity by modulating neurotransmitter systems in the brain, although specific pathways for this compound require further investigation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-allyl-6-bromo-4(3H)-quinazolinone include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is generally reported around 76–78°C.

Chemical properties include:

  • Solubility in organic solvents such as dimethyl sulfoxide and ethanol.
  • Reactivity towards electrophiles due to the presence of nucleophilic sites on the quinazolinone ring.

Analytical techniques like High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability under various conditions .

Applications

Scientific Uses

3-Allyl-6-bromo-4(3H)-quinazolinone has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting fungal infections or neurological disorders.
  2. Biological Research: Used in studies investigating the mechanisms of action of quinazolinone derivatives on cellular pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules with desired biological activities.

Research continues to explore its full potential in these areas, highlighting its importance in drug discovery and development .

Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Structural Significance of 4(3H)-Quinazolinone Core in Drug Discovery

The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic nucleus in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. This versatile core structure possesses several drug-like properties essential for pharmaceutical development. The electron-rich nitrogen atoms at positions 1 and 3, along with the carbonyl oxygen at position 4, create multiple hydrogen bonding sites that facilitate molecular interactions with biological targets [1] [6]. The resonance stabilization provided by the conjugated system (with the carbonyl group participating in amidic resonance) contributes to the remarkable metabolic stability of quinazolinone derivatives, making them resistant to rapid enzymatic degradation [3] [6]. This stability is a crucial factor in their pharmacokinetic profiles and oral bioavailability.

The planar structure of the quinazolinone core allows for efficient π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets, while its moderate log P value (typically ranging from 1.5-3.5) supports favorable membrane permeability [1]. The C2, C3, N3, C6, and C7 positions serve as primary modification sites where diverse functional groups can be introduced to fine-tune target selectivity and potency. This structural flexibility has enabled the development of numerous therapeutic agents across disease domains, exemplified by FDA-approved drugs including gefitinib (EGFR inhibitor for lung cancer), erlotinib (tyrosine kinase inhibitor), and trimethoprim (antibacterial) [5] [6]. The 4(3H)-quinazolinone moiety has demonstrated exceptional adaptability in interacting with diverse biological targets, ranging from enzyme active sites to receptor domains and DNA interfaces.

Table 1: Bioactive 4(3H)-Quinazolinone Derivatives and Their Therapeutic Applications

Core Substitution PatternRepresentative DerivativesPrimary BioactivitiesKey Molecular Targets
2,3-Disubstituted2-Mercapto-3-phenyl derivativesAnticancer, AntimicrobialEGFR, Topoisomerase
6-Halogenated6-Bromo-2-thioxoquinazolinonesCytotoxic, AntimycobacterialEGFR, DNA synthesis machinery
3-Allyl substituted3-Allyl-2-thioether derivativesAntioxidant, AntimicrobialFree radicals, Bacterial enzymes
2-Styryl substituted2-(4-Cyanostyryl) derivativesAntimycobacterialMycobacterial cell wall synthesis
Phenolic hybrids2-(3,4-Dihydroxybenzylidene) derivativesAntioxidantROS, Metal ions

Role of Halogenation and Allylation in Modulating Bioactivity: Focus on 6-Bromo and 3-Allyl Substituents

The strategic incorporation of specific substituents at the C6 and N3 positions of the quinazolinone scaffold represents a sophisticated approach to optimizing drug-receptor interactions. Bromination at the C6 position exerts profound electronic and steric effects that significantly enhance biological activity. The electron-withdrawing bromine atom (Hammett constant σₘ = 0.39) creates an electron-deficient aromatic system that strengthens π-π interactions with tyrosine residues in enzyme binding pockets, particularly in kinases like EGFR [5]. The relatively large atomic radius of bromine (115 pm) provides optimal van der Waals contacts with hydrophobic subpockets inaccessible to smaller halogens, explaining why 6-bromo derivatives frequently outperform their 6-chloro or 6-fluoro counterparts in biological assays [5]. Molecular docking studies of 6-bromo-quinazolin-4(3H)-ones reveal enhanced binding affinities toward EGFR (ΔG = -6.7 to -5.3 kcal/mol) compared to non-halogenated analogs, primarily through interactions with the hydrophobic region near Leu718 and Leu820 residues [5].

The 3-allyl group (CH₂-CH=CH₂) introduces distinctive properties that complement bromination at C6. The allylic system provides a unique combination of moderate hydrophobicity (π = 1.05), conformational flexibility, and potential for metabolic transformation. The electron-donating character of the allyl group (+I effect) counterbalances the electron-withdrawing bromine, creating a balanced electronic profile across the heterocyclic system [2] [4]. This electronic modulation enhances stability while maintaining reactivity at key positions. The unsaturated allyl moiety enables additional interactions through its π-electrons, potentially engaging in CH-π or cation-π interactions with biological targets . Furthermore, the allyl group serves as a metabolic handle that can undergo oxidation by cytochrome P450 enzymes to form reactive intermediates capable of covalent binding to specific targets, a property exploited in mechanism-based inhibitors [4].

The synergistic effect between the 6-bromo and 3-allyl substituents creates a multifunctional pharmacophore with enhanced membrane penetration capabilities. The bromine atom increases lipophilicity (cLogP increase of ~0.9), facilitating passive diffusion through biological membranes, while the compact allyl group prevents excessive hydrophobicity that could impair solubility [5]. This balance is critical for achieving optimal cellular uptake, as demonstrated by the superior cytotoxicity of 6-bromo-3-allyl derivatives against MCF-7 breast cancer cells (IC₅₀ = 15.85 ± 3.32 μM) compared to analogs with longer alkyl chains at N3 [5]. The spatial orientation of the allyl group also influences the planarity of the entire molecule, potentially enabling interactions with shallow binding sites inaccessible to bulkier N3 substituents.

Table 2: Impact of Substituents on Quinazolinone Bioactivity

Substituent PositionChemical GroupElectronic EffectSteric EffectBiological Consequences
C6BromineStrong electron-withdrawing (σₘ = 0.39)Large atomic radius (115 pm)Enhanced EGFR inhibition, Increased cytotoxicity, Improved DNA intercalation
N3AllylModerate electron-donation (+I)Compact (molecular volume ~54 ų), FlexibleImproved membrane penetration, Metabolic activation potential, Reduced plasma protein binding
C2ThioetherVariableHighly adjustableTarget selectivity modulation, Solubility enhancement, Metal chelation capability
C7FluoroStrong electron-withdrawing (σₘ = 0.34)Small atomic radius (72 pm)Enhanced oxidative stability, Improved CNS penetration, Altered metabolism
C2StyrylConjugation extensionPlanar, extended structureDNA intercalation enhancement, Topoisomerase inhibition, Extended π-system interactions

Historical Evolution of Quinazolinone-Based Therapeutics: From Anticancer to Antimicrobial Applications

The therapeutic exploration of quinazolinones spans over a century, beginning with the isolation of natural quinazoline alkaloids from traditional medicinal plants. The pivotal discovery of febrifugine (a quinazolinone alkaloid from Dichroa febrifuga) as a potent antimalarial agent in the 1940s ignited systematic medicinal chemistry investigations into this heterocyclic system [6]. Early synthetic efforts focused on simple 2,3-disubstituted derivatives, leading to the development of methaqualone in 1951 as one of the first marketed quinazolinone drugs, utilized for its sedative-hypnotic properties [6]. This milestone demonstrated the CNS-modulating capabilities of the scaffold and stimulated diversification into other therapeutic areas.

The 1980s witnessed a paradigm shift toward targeted cancer therapies, with researchers identifying the 4-anilinoquinazoline scaffold as a privileged structure for kinase inhibition. This culminated in the FDA approval of gefitinib (2003) and erlotinib (2004) as EGFR tyrosine kinase inhibitors for non-small cell lung cancer [5]. These breakthroughs validated quinazolinones as viable anticancer scaffolds and accelerated structure-activity relationship (SAR) studies around halogen substitution. Critical findings revealed that 6-halogenation, particularly bromination, significantly enhanced antiproliferative potency – an effect attributed to improved target binding and cellular penetration [5]. Contemporary research demonstrated that 6-bromoquinazolinones exhibited superior cytotoxicity against SW480 colon cancer cells (IC₅₀ = 17.85 ± 0.92 μM) compared to their non-halogenated counterparts [5].

Parallel developments occurred in anti-infective applications. The 1990s saw extensive exploration of quinazolinones as antimicrobial agents, with researchers discovering that 3-allyl-2-thioquinazolin-4-ones displayed broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [3] [6]. SAR investigations revealed that combining the 3-allyl moiety with electron-withdrawing groups at C6 created compounds with enhanced bacterial membrane disruption capabilities. More recently, 6-bromo-3-allyl derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values reaching 2-8 μg/mL – a potency attributed to the synergistic effects of bromine-mediated membrane penetration and allyl group interactions with bacterial enzymes [3]. The structural evolution continues with hybrid molecules such as 3-allyl-6-bromo-2-(thiadiazolyl)quinazolin-4-ones that leverage multiple mechanisms for enhanced antimicrobial efficacy.

The 21st century has witnessed sophisticated molecular hybridization strategies yielding multi-target agents. Contemporary research integrates the 3-allyl-6-bromo-quinazolinone pharmacophore with complementary bioactive moieties: phenolic hybrids (e.g., 2-(3,4-dihydroxybenzylidene)-3-allyl-6-bromoquinazolin-4-ones) demonstrate exceptional antioxidant activity through hydrogen atom transfer mechanisms (ABTS⁺ IC₅₀ values surpassing ascorbic acid) , while thioacetohydrazone-bridged hybrids exhibit dual antioxidant and metal chelation capabilities . These innovations exemplify the ongoing evolution of quinazolinone therapeutics toward multifunctional agents addressing complex disease pathologies.

Table 3: Historical Milestones in Quinazolinone Therapeutic Development

Properties

Product Name

3-allyl-6-bromo-4(3H)-quinazolinone

IUPAC Name

6-bromo-3-prop-2-enylquinazolin-4-one

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

InChI

InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h2-4,6-7H,1,5H2

InChI Key

WJTJASVEEKJBKN-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.